molecular formula C19H16N8OS B12619366 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

Cat. No.: B12619366
M. Wt: 404.5 g/mol
InChI Key: WFRIFDXEZJKWQW-UHFFFAOYSA-N
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Description

4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex heterocyclic compound. This compound contains multiple nitrogen atoms and a triazole ring, which are common features in many biologically active molecules. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves multiple steps. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other similar compounds in the presence of triethylamine . The reaction conditions typically involve heating under reflux in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological receptors, influencing their activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules, such as fluconazole and anastrozole. These compounds also have significant biological activities, including antimicrobial and anticancer properties. What sets 4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one apart is its unique pentazatricyclic structure, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C19H16N8OS

Molecular Weight

404.5 g/mol

IUPAC Name

4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C19H16N8OS/c1-3-12-14(11-7-5-4-6-8-11)16-22-21-15-13(27(16)25-12)9-10-26(17(15)28)18-20-19(29-2)24-23-18/h4-10H,3H2,1-2H3,(H,20,23,24)

InChI Key

WFRIFDXEZJKWQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=NC(=NN4)SC)N=NC2=C1C5=CC=CC=C5

Origin of Product

United States

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